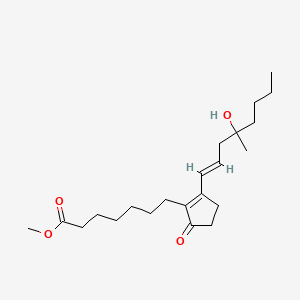

Misoprostol B

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-[2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,25H,4-9,12-17H2,1-3H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZJXGYROTGEG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1=C(C(=O)CC1)CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331639-92-9 | |

| Record name | Misoprostol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331639929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Intramolecular Isomerization of Misoprostol A to Misoprostol B

Abstract

Misoprostol, a synthetic prostaglandin E1 analog, is a widely utilized pharmaceutical agent for its gastroprotective and uterotonic properties. However, its chemical instability, particularly its degradation to Misoprostol A and subsequent intramolecular isomerization to Misoprostol B, presents a significant challenge in formulation, storage, and therapeutic efficacy. This technical guide provides a comprehensive exploration of the intramolecular isomerization of Misoprostol A to this compound, intended for researchers, scientists, and drug development professionals. The guide delves into the underlying chemical mechanisms, factors influencing the transformation, detailed analytical methodologies for monitoring the process, and a proposed experimental protocol for inducing the isomerization. By synthesizing technical data with practical insights, this document aims to serve as an authoritative resource for understanding and controlling this critical degradation pathway.

Introduction: The Significance of Misoprostol Isomerization

Misoprostol is a cornerstone medication in both gastroenterology and obstetrics.[1] Its efficacy is intrinsically linked to its molecular structure. However, under various conditions, particularly in the presence of moisture and at elevated temperatures, misoprostol undergoes degradation.[2] A key degradation pathway involves the dehydration of the β-hydroxy ketone moiety to form Misoprostol A, an α,β-unsaturated ketone. Subsequently, Misoprostol A can undergo an intramolecular isomerization to yield this compound, a more thermodynamically stable isomer.[2] This conversion is of paramount importance as these degradation products are generally considered to be therapeutically inactive, potentially compromising the clinical effectiveness of misoprostol-containing formulations.[2] A thorough understanding of this isomerization is therefore crucial for ensuring drug product quality, stability, and performance.

The Chemical Transformation: From Misoprostol to this compound

The conversion of the active pharmaceutical ingredient, misoprostol, to the inactive isomer, this compound, is a two-step process.

Step 1: Dehydration of Misoprostol to Misoprostol A

The initial step in this degradation cascade is the dehydration of the parent misoprostol molecule. This reaction involves the elimination of a water molecule from the β-hydroxy ketone functional group on the cyclopentanone ring, leading to the formation of an α,β-unsaturated ketone known as Misoprostol A. This dehydration is catalyzed by the presence of water and can be accelerated by acidic or basic conditions and elevated temperatures.[2]

Step 2: Intramolecular Isomerization of Misoprostol A to this compound

Misoprostol A, containing an endocyclic double bond, is susceptible to isomerization to the more stable this compound isomer, which possesses an exocyclic double bond. This transformation is a base-catalyzed double bond migration. The isomerization results in a more conjugated and, therefore, more thermodynamically stable system.

Proposed Mechanism of DBU-Catalyzed Isomerization

While the precise mechanism for the intramolecular isomerization of Misoprostol A to this compound has not been definitively elucidated in publicly available literature, a plausible mechanism can be proposed based on the principles of base-catalyzed isomerization of α,β-unsaturated ketones. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, has been reported to catalyze this conversion.[3]

The proposed mechanism is as follows:

-

Deprotonation: The strong base, DBU, abstracts a proton from the carbon atom gamma to the carbonyl group of Misoprostol A, forming a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is then protonated at the alpha-carbon, leading to the formation of the thermodynamically more stable this compound, where the double bond is conjugated with the carbonyl group.

Factors Influencing the Isomerization

Several factors can significantly impact the rate and extent of the isomerization of Misoprostol A to this compound.

-

pH: The isomerization is base-catalyzed. Therefore, alkaline conditions will accelerate the conversion. Conversely, acidic conditions can also promote the initial dehydration of misoprostol to Misoprostol A.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of isomerization.

-

Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate.

-

Presence of Water: Water is a key catalyst for the initial dehydration of misoprostol to Misoprostol A, which is the precursor for the isomerization.[2]

Analytical Methodologies for Separation and Quantification

To effectively study and control the isomerization process, robust analytical methods are essential for the separation and quantification of Misoprostol A and this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of misoprostol and its degradation products. A reversed-phase HPLC method is typically employed.

Table 1: Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water/buffer mixture |

| Detection | UV at 200-210 nm |

| Flow Rate | 1.0 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C) |

Note: The specific mobile phase composition and gradient may need to be optimized for optimal separation of the isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, LC-MS/MS is the method of choice. This technique is particularly useful for quantifying low levels of the isomers in complex matrices.

Table 2: Representative LC-MS/MS Method Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ for Misoprostol A and B |

| Product Ion (m/z) | Specific fragment ions for each isomer |

Experimental Protocol: DBU-Catalyzed Isomerization of Misoprostol A

The following is a proposed, detailed, step-by-step methodology for the laboratory-scale isomerization of Misoprostol A to this compound using DBU. This protocol is based on general principles of base-catalyzed isomerizations and should be optimized for specific experimental setups.

Materials and Reagents

-

Misoprostol A (substrate)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

HPLC or LC-MS/MS system for analysis

Experimental Workflow

Sources

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Misoprostol

Foreword

Misoprostol, a synthetic analogue of prostaglandin E1, represents a significant therapeutic agent with diverse applications, primarily in gastroenterology for the prevention of NSAID-induced gastric ulcers and in obstetrics and gynecology.[1][2][3] Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of misoprostol, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind its metabolic pathways, experimental methodologies for its quantification, and the clinical implications of its pharmacokinetic variability.

Introduction: The Prodrug Nature of Misoprostol

Misoprostol is administered as a methyl ester prodrug, a strategic formulation choice that enhances its oral activity and duration of action.[4][5] The parent compound itself is not detectable in plasma following oral administration.[6][7] Its therapeutic activity is wholly dependent on its rapid and extensive conversion to the active metabolite, misoprostol free acid.[5][6][7] This de-esterification process is a critical first step in its metabolic journey.

Rationale for Prodrug Formulation

The esterification of the carboxylic acid group in the prostaglandin E1 structure serves two primary purposes:

-

Enhanced Stability: The ester form increases the chemical stability of the molecule, making it suitable for oral tablet formulation.[4]

-

Improved Oral Bioavailability: While misoprostol is extensively absorbed, the ester formulation likely contributes to its efficient transit through the gastrointestinal mucosa before its rapid conversion.

Absorption: A Multi-Route Perspective

Misoprostol exhibits rapid absorption following administration, with the rate and extent being highly dependent on the route.[1][8] While it is FDA-approved for oral and buccal administration, it is also effectively used via sublingual, vaginal, and rectal routes.[1]

Oral Administration

Upon oral ingestion, misoprostol is rapidly and almost completely absorbed from the gastrointestinal tract.[8] Peak plasma concentrations of its active metabolite, misoprostol acid, are typically observed within 12 to 30 minutes.[1][8] However, it undergoes significant first-pass metabolism.[8]

Alternative Routes of Administration

-

Sublingual and Buccal: These routes offer rapid absorption directly into the systemic circulation, bypassing the hepatic first-pass effect.[8] This results in higher peak plasma concentrations compared to oral and vaginal administration.[8][9][10]

-

Vaginal: Vaginal administration leads to a slower absorption rate and lower peak plasma concentrations of misoprostol acid.[8][11][12][13] However, it provides more sustained plasma levels over a longer duration.[8][11][14]

-

Rectal: Rectal administration results in lower peak uterine tone and contractility compared to buccal or vaginal routes.[4][11]

The choice of administration route is a critical determinant of the pharmacokinetic profile and, consequently, the clinical outcome. The rapid onset associated with oral and sublingual routes is advantageous for certain indications, while the sustained effect of vaginal administration is preferable for others.[8][14]

Distribution: Reaching the Target Tissues

Once absorbed and converted to misoprostol acid, the active metabolite is distributed throughout the body.

Plasma Protein Binding

Misoprostol acid is moderately bound to serum proteins, with reported binding of less than 90%.[1][15] This binding is concentration-independent within the therapeutic range.[6][7]

Tissue Distribution

As a prostaglandin E1 analogue, misoprostol acid interacts with specific prostaglandin E1 receptors on parietal cells in the stomach to inhibit gastric acid secretion.[1] It also exerts its effects on smooth muscle cells in the uterus.[1] Misoprostol acid is also excreted in breast milk, with peak concentrations occurring approximately one hour after dosing.[13][16]

Metabolism: The Biotransformation of Misoprostol

The metabolism of misoprostol is a rapid and multi-step process, beginning with its initial de-esterification and followed by further systemic degradation of the active metabolite.

Primary Metabolism: Formation of Misoprostol Acid

The initial and most critical metabolic step is the de-esterification of the misoprostol prodrug to its pharmacologically active free acid, misoprostol acid.[1][5][6][7] This conversion is rapid and extensive, occurring primarily in the liver.[15]

Secondary Metabolism of Misoprostol Acid

Following its formation, misoprostol acid undergoes further metabolic conversion through pathways analogous to those for endogenous prostaglandins.[6][7] These include:

It is important to note that misoprostol does not appear to significantly induce or inhibit the cytochrome P450 enzyme system.[6][7]

Caption: Metabolic pathway of Misoprostol.

Excretion: Elimination from the Body

The metabolites of misoprostol are primarily eliminated from the body via the urine.[1][2][15] Studies with radiolabelled misoprostol have shown that the majority of the administered dose is recovered in the urine, with a smaller fraction found in the feces.[17] The terminal half-life of misoprostol acid is relatively short, estimated to be between 20 and 40 minutes.[2][15][16]

Pharmacokinetic Parameters: A Quantitative Overview

The pharmacokinetic profile of misoprostol acid is characterized by rapid absorption and elimination. The following table summarizes key pharmacokinetic parameters, which can vary depending on the route of administration.

| Parameter | Oral Administration | Sublingual Administration | Vaginal Administration |

| Tmax (minutes) | ~12 - 30[1][8] | ~26[9][10] | ~75 - 80[8][12] |

| Cmax (pg/mL) | ~277 - 288[9][10][12] | ~575[9][10] | ~125 - 165[9][10][12] |

| Terminal Half-life (minutes) | 20 - 40[16] | 20 - 40[16] | 20 - 40[16] |

| Protein Binding | <90%[1] | <90%[1] | <90%[1] |

Note: Values are approximate and can vary based on the study population and dosage.

Experimental Protocols: Quantifying Misoprostol and its Metabolite

Accurate quantification of misoprostol and, more importantly, misoprostol acid in biological matrices is essential for pharmacokinetic studies. Due to the low concentrations of the active metabolite, highly sensitive analytical methods are required.[3][13]

Sample Preparation

A critical step in the analysis is the efficient extraction of misoprostol acid from plasma, serum, or other biological fluids. Solid-phase extraction (SPE) is a commonly employed technique.

Step-by-Step SPE Protocol:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Acidify the plasma sample to a pH of approximately 3.0.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove interferences.

-

Elute the misoprostol acid with a high-organic-content solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

Analytical Techniques

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and specific method for the quantification of misoprostol acid.[9][10] It often requires derivatization of the analyte to improve its volatility and chromatographic properties.[18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers a robust and sensitive alternative to GC-MS/MS, often with simpler sample preparation as derivatization is typically not required.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: While less sensitive than mass spectrometric methods, HPLC-UV can be used for the analysis of misoprostol in pharmaceutical formulations.[19][20][21] A reversed-phase C18 column with a mobile phase of acetonitrile, water, and methanol is often used.[19][20][21]

Caption: General analytical workflow for misoprostol acid.

Factors Influencing Pharmacokinetics

Several factors can influence the pharmacokinetics of misoprostol, leading to inter-individual variability.

-

Route of Administration: As previously discussed, this is a major determinant of the absorption profile.[8][9][10][14]

-

Food: Co-administration of misoprostol with food can decrease the rate and extent of its absorption.[15][16]

-

Renal Impairment: In patients with end-stage renal disease, the elimination half-life of misoprostol acid may be increased, necessitating dose adjustments.[22]

-

Drug-Drug Interactions: While misoprostol does not significantly affect the cytochrome P450 system, co-administration with antacids can reduce its bioavailability.[16]

Conclusion: A Profile of Rapid Action and Elimination

The pharmacokinetic and metabolic profile of misoprostol is characterized by its nature as a prodrug, its rapid conversion to the active metabolite misoprostol acid, and the significant influence of the route of administration on its absorption and clinical effects. A thorough understanding of these processes is paramount for optimizing its therapeutic use and for the development of future prostaglandin analogues. The methodologies for its quantification, while challenging due to low circulating concentrations, are well-established and crucial for ongoing research and clinical monitoring.

References

-

Metabolism and pharmacokinetic studies of misoprostol. PubMed. [Link]

-

Misoprostol. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Misoprostol: Pharmacokinetic profiles, effects on the uterus and side-effects. International Journal of Gynecology & Obstetrics. [Link]

-

Pharmacokinetics of different routes of administration of misoprostol. Oxford Academic. [Link]

-

Pharmacokinetic parameters of the three routes of misoprostol administration. ResearchGate. [Link]

-

PHARMACOLOGY OF Misoprostol (Cytotec; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

-

Misoprostol: Clinical pharmacology in obstetrics and gynecology. MDEdge. [Link]

-

Pharmacokinetics of different routes of administration of misoprostol. PubMed. [Link]

-

Analytical methodology to determine the potency and quality of misoprostol tablets. IEEE Xplore. [Link]

-

Analytical methodology to determine the potency and quality of misoprostol tablets. Semantic Scholar. [Link]

-

Metabolic Disposition of Prostaglandin E1 in Man. PubMed. [Link]

-

CYTOTEC® (misoprostol) Clinical Pharmacology | Pfizer Medical - US. [Link]

-

Misoprostol. Wikipedia. [Link]

-

Overview of misoprostol clinical experience. PubMed. [Link]

-

Determination of Misoprostol Free Acid in Human Breast Milk and Serum by Gas chromatography/negative Ion Chemical Ionization Tandem Mass Spectrometry. PubMed. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

-

Misoprostol: Clinical pharmacology in obstetrics and gynecology. MDedge. [Link]

-

Analytical methodology to determine the potency and quality of misoprostol tablets | 7th International Conference on Appropriate Healthcare Technologies for Developing Countries. IET Digital Library. [Link]

-

Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects. PubMed. [Link]

-

Disposition of misoprostol and its active metabolite in patients with normal and impaired renal function. PubMed. [Link]

-

Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions. MDPI. [Link]

-

Absorption kinetics of misoprostol with oral or vaginal administration. PubMed - NIH. [Link]

-

Metabolism and pharmacokinetic studies of misoprostol. Semantic Scholar. [Link]

-

Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects. Semantic Scholar. [Link]

-

Metabolism of prostaglandins A1 and E1 in man. PubMed. [Link]

-

MM Kit | 200 mg+200 mcg | Tablet. MedEx. [Link]

-

Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions. NIH. [Link]

-

Misoprostol. Deranged Physiology. [Link]

-

Antiprogestin-mediated inactivation of cytochrome P450 3A4. PubMed - NIH. [Link]

Sources

- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Misoprostol - Wikipedia [en.wikipedia.org]

- 3. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions [mdpi.com]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]

- 8. misoprostol.org [misoprostol.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Misoprostol: Clinical pharmacology in obstetrics and gynecology | MDedge [mdedge.com]

- 12. Absorption kinetics of misoprostol with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. pfizermedical.com [pfizermedical.com]

- 17. Metabolic disposition of prostaglandin E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of misoprostol free acid in human breast milk and serum by gas chromatography/negative ion chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical methodology to determine the potency and quality of misoprostol tablets | IET Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 20. Analytical methodology to determine the potency and quality of misoprostol tablets | Semantic Scholar [semanticscholar.org]

- 21. digital-library.theiet.org [digital-library.theiet.org]

- 22. Disposition of misoprostol and its active metabolite in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activity of Misoprostol

Introduction: Beyond the Clinical Application

Misoprostol, a synthetic analog of prostaglandin E1 (PGE1), is a widely utilized therapeutic agent with a diverse range of clinical applications, from preventing NSAID-induced gastric ulcers to its extensive use in obstetrics and gynecology.[1][2][3] While its clinical efficacy is well-documented, a profound understanding of its activity at the cellular and molecular level is paramount for drug development professionals seeking to refine its therapeutic window or develop next-generation analogs with enhanced selectivity. This guide provides a detailed exploration of the in vitro biological activities of Misoprostol, moving beyond a simple recitation of facts to elucidate the mechanistic underpinnings of its function. We will dissect its receptor interactions, delineate its core signaling pathways, and provide validated experimental protocols to empower researchers in their investigations.

Molecular Profile and Receptor Engagement

Misoprostol is structurally designed as a methyl ester analog of PGE1.[4] Its biological activity is not mediated by a unique "Misoprostol receptor" but rather through its interaction with the family of G-protein coupled receptors (GPCRs) for prostaglandin E2 (PGE2), the most abundant prostanoid in the human body.[5] This cross-reactivity is the foundation of its therapeutic effects.

EP Receptor Selectivity: The Basis of Pleiotropic Effects

The physiological actions of PGE2 are mediated by four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades.[6] Misoprostol's activity profile is defined by its selective binding to a subset of these receptors. It demonstrates significant affinity for EP2, EP3, and EP4 receptors while notably lacking interaction with the EP1 receptor.[2][6] This selective engagement is critical, as it dictates the downstream cellular responses and explains its more restricted range of actions compared to PGE2, which activates all four subtypes.[2]

The differential binding affinities of Misoprostol are a key determinant of its dose-dependent effects in various tissues. Understanding these affinities is the first step in designing robust in vitro experiments.

| Receptor Subtype | Reported Binding Affinity (Ki) | Primary G-Protein Coupling | Key Downstream Signal |

| EP1 | No significant binding | Gq | ↑ Intracellular Ca²⁺ |

| EP2 | 34 nM[6] | Gs | ↑ cAMP |

| EP3 | 7.9 nM[6] | Gi / Gq | ↓ cAMP / ↑ Intracellular Ca²⁺ |

| EP4 | 23 nM[6] | Gs | ↑ cAMP |

| Table 1: Receptor Binding and Signaling Profile of Misoprostol. This table summarizes the selective binding affinities and primary signal transduction pathways associated with Misoprostol's interaction with PGE2 receptor subtypes. |

Core Signaling Pathways: A Dichotomy of Action

The pleiotropic effects of Misoprostol can be largely understood by examining two major signaling axes initiated upon receptor binding: the adenylyl cyclase/cAMP pathway and the phospholipase C/Ca²⁺ pathway.

The Gs/cAMP Pathway: Cytoprotection and Immunomodulation

Activation of EP2 and EP4 receptors by Misoprostol engages the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[6][7] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[7][8] Elevated intracellular cAMP levels are central to Misoprostol's cytoprotective and anti-inflammatory activities.[7][9]

The Gi/Gq Pathways: Uterotonic Effects

Misoprostol's potent uterotonic activity is primarily mediated through its high-affinity binding to the EP3 receptor.[5] The EP3 receptor is unique in its ability to couple to multiple G-proteins. In gastric parietal cells, it couples to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to decreased cAMP and reduced gastric acid secretion.[2] However, in myometrial smooth muscle, EP3 activation is strongly linked to the Gq pathway.[10] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[10][11]

Key In Vitro Activities and Experimental Assessment

A robust evaluation of Misoprostol's activity requires well-designed, validated in vitro assays. The choice of assay and cell type is critical and must be guided by the specific biological question being addressed.

Anti-inflammatory and Immunomodulatory Effects

Misoprostol exerts significant anti-inflammatory effects, primarily by altering the cytokine profile of immune cells.[12] Studies have consistently shown that it can reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while simultaneously increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7][8] This effect is largely mediated by the cAMP/PKA pathway, which can interfere with the activity of transcription factors like NF-κB.[7][8][12]

| Cytokine | Effect of Misoprostol | Primary Cell Types | Key References |

| TNF-α | ↓ Reduction | Macrophages, Monocytes, PBMCs | [7],[13],[8] |

| IL-10 | ↑ Increase | Macrophages, Monocytes, PBMCs | [7],[8] |

| IL-1β | ↓ Reduction | Monocytes | [13] |

| IL-2, IFN-γ (Th1) | ↓ Reduction | Splenocytes, Lymphocytes | [14] |

| IL-4, IL-10 (Th2) | ↓ Reduction | Splenocytes | [14] |

| Table 2: Summary of Misoprostol's In Vitro Effects on Inflammatory Cytokine Production. |

Workflow: Assessing Anti-Inflammatory Activity of Misoprostol

Protocol: Lipopolysaccharide (LPS)-Stimulated Cytokine Release Assay

This protocol provides a framework for evaluating Misoprostol's ability to modulate cytokine production in a macrophage cell line, a self-validating system where LPS provides a robust pro-inflammatory stimulus that Misoprostol is expected to counteract.

-

Cell Culture:

-

Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

-

Treatment:

-

Carefully aspirate the old media.

-

Add fresh, serum-free DMEM.

-

Add Misoprostol (dissolved in a suitable vehicle like DMSO, with final vehicle concentration <0.1%) to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle-only control.

-

Incubate for 1-2 hours. This pre-incubation allows Misoprostol to engage its receptors before the inflammatory challenge.

-

-

Inflammatory Stimulation:

-

To all wells (except for the unstimulated control), add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL.

-

Incubate for an additional 18-24 hours.

-

-

Sample Collection:

-

Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant and store at -80°C for cytokine analysis.

-

-

Quantification (ELISA):

-

Quantify the concentration of TNF-α and IL-10 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Rationale: ELISA provides a highly specific and sensitive method for quantifying secreted proteins, making it the gold standard for this application.

-

-

Data Analysis:

-

Normalize cytokine concentrations to the vehicle-treated, LPS-stimulated control.

-

Plot the dose-response curve for Misoprostol's inhibition of TNF-α and stimulation of IL-10 to determine the IC₅₀ and EC₅₀, respectively.

-

Gastric Cytoprotective Effects

In vivo, Misoprostol's cytoprotective action involves both inhibiting gastric acid secretion and enhancing mucosal defense (e.g., mucus and bicarbonate secretion).[11][15] These dual actions can be modeled in vitro.

-

Acid Secretion: The inhibition of acid secretion is studied using gastric parietal cell lines (e.g., HGT-1 human gastric cancer cells). The mechanism involves EP3 receptor-mediated inhibition of adenylyl cyclase, decreased cAMP, and subsequent reduced activity of the H⁺/K⁺-ATPase (proton pump).[2] This can be measured indirectly by assessing intracellular cAMP levels or directly using pH-sensitive fluorescent probes.

-

Mucosal Defense: The effect on mucus production can be assessed in gastric epithelial cell lines (e.g., KATO III) by quantifying secreted mucins using Alcian Blue staining or specific ELISAs for MUC5AC.

Uterotonic Activity and Gene Expression

The uterotonic effects of Misoprostol are fundamental to its obstetric applications. In vitro studies using primary human myometrial smooth muscle cells or immortalized cell lines (hTERT-HM) are crucial for dissecting the underlying mechanisms.

Protocol: Gene Expression Analysis in Myometrial Cells via qRT-PCR

This protocol assesses how Misoprostol modulates genes associated with prostaglandin signaling and uterine contractility, providing mechanistic insight into its uterotonic function.[16]

-

Cell Culture:

-

Culture primary human myometrial cells under appropriate conditions. Seed cells in a 6-well plate and grow to ~80% confluency.

-

-

Treatment:

-

Treat cells with varying concentrations of Misoprostol (e.g., 100 pM to 1 µM) for a defined time course (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

-

RNA Isolation:

-

Wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).

-

Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit), including an on-column DNase digestion step to eliminate genomic DNA contamination.

-

Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio ~2.0).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT)s.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., PTGER3 [EP3 receptor], COX2, OXTR [Oxytocin Receptor]), and a SYBR Green-based qPCR master mix.

-

Run the reaction on a real-time PCR instrument.

-

Rationale: qRT-PCR is the standard for accurately quantifying changes in gene expression. SYBR Green offers a straightforward method, while TaqMan probes can provide additional specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) for each gene.

-

Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.

-

Conclusion

The in vitro biological activity of Misoprostol is a direct consequence of its selective engagement with EP2, EP3, and EP4 prostaglandin receptors. Its diverse therapeutic profile, spanning cytoprotection, immunomodulation, and potent uterotonic action, is rooted in the distinct signaling pathways these receptors activate. For the research and drug development professional, a methodical in vitro approach using appropriate cell models and validated assays is indispensable. By dissecting these pathways—from receptor binding and second messenger generation to downstream cytokine modulation and gene expression—we can build a comprehensive understanding that paves the way for the development of more refined and targeted prostaglandin-based therapeutics.

References

-

Misoprostol - StatPearls - NCBI Bookshelf - NIH. (2024). National Center for Biotechnology Information. [Link]

-

Misoprostol - Wikipedia. (n.d.). Wikipedia. [Link]

-

Misoprostol (Cytotec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). MedicineNet. [Link]

-

What is the mechanism of Misoprostol? - Patsnap Synapse. (2024). Patsnap. [Link]

-

Szabo, G., et al. (2015). Misoprostol modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease. Clinical Immunology. [Link]

-

Audet, M., et al. (2018). Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor. Nature Chemical Biology. [Link]

-

Abramson, S. B., et al. (1995). Misoprostol Stimulates cAMP Generation in Human Leukocytes: Synergy with Colchicine Suggests a New Potential for Established Drugs. American Journal of Therapeutics. [Link]

-

Zifroni, A., et al. (1992). Effects of the prostaglandin analogue misoprostol on inflammatory mediator release by human monocytes. Agents and Actions. [Link]

-

Animated Medicine. (2021). Misoprostol: Mechanism of action. YouTube. [Link]

-

Szabo, G., et al. (2015). Misoprostol modulates cytokine expression through a cAMP pathway: Potential therapeutic implication for liver disease. Clinical Immunology. [Link]

-

Konopka, C. K., et al. (2016). Misoprostol modulates the gene expression prostaglandin E2 and oxidative stress markers in myometrial cells. Prostaglandins & Other Lipid Mediators. [Link]

-

Liang, X., et al. (2011). Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia. European Journal of Pharmacology. [Link]

-

Via, C. S., & Nguyen, P. (1998). Preliminary Studies of in vitro and in vivo Effects of Misoprostol on Th-1 and Th-2 Cytokine Production. Journal of Clinical Immunology. [Link]

-

Dogan, E., et al. (2007). In vitro response of prostaglandin E2 receptor (EP3) in the term pregnant rat uterus and cervix to misoprostol. Reproductive BioMedicine Online. [Link]

-

Avci, S., et al. (2019). Misoprostol-Induced Modification of the Notch Signaling Pathway in the Human Cervix. Reproductive Sciences. [Link]

-

Request PDF. (2025). Misoprostol modulates cytokine expression through a cAMP pathway: Potential therapeutic implication for liver disease. ResearchGate. [Link]

-

Rossetti, R. G., et al. (1995). Effect of Misoprostol on Acute and Chronic Inflammation. American Journal of Therapeutics. [Link]

-

Tang, O. S., & Ho, P. C. (2007). Misoprostol: Pharmacokinetic profiles, effects on the uterus and side-effects. International Journal of Gynecology & Obstetrics. [Link]

-

Monk, J. P., & Clissold, S. P. (1987). Misoprostol: A Prostaglandin E1 Analog With Antisecretory and Cytoprotective Properties. Drugs. [Link]

Sources

- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Misoprostol - Wikipedia [en.wikipedia.org]

- 3. misoprostol.org [misoprostol.org]

- 4. Misoprostol: a prostaglandin E1 analog with antisecretory and cytoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Misoprostol modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Misoprostol modulates cytokine expression through a cAMP pathway: Potential therapeutic implication for liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Misoprostol Stimulates cAMP Generation in Human Leukocytes: Synergy with Colchicine Suggests a New Potential for Established Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. What is the mechanism of Misoprostol? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of the prostaglandin analogue misoprostol on inflammatory mediator release by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preliminary Studies of in vitro and in vivo Effects of Misoprostol on Th-1 and Th-2 Cytokine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Misoprostol (Cytotec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 16. Misoprostol modulates the gene expression prostaglandin E2 and oxidative stress markers in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Protocol for the Preparative Isolation of Misoprostol B from a Forced Degradation Mixture

Abstract

Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, is a crucial therapeutic agent used for preventing NSAID-induced gastric ulcers and in various obstetrical and gynecological applications.[1][2][3] However, its chemical structure contains a β-hydroxy ketone moiety, rendering it inherently unstable and susceptible to degradation, particularly in the presence of moisture, heat, and acidic or basic conditions.[3][4][5][6][7] This degradation leads to the formation of several impurities, including Misoprostol A, 8-epi-Misoprostol, and Misoprostol B.[4][7][8] this compound, an isomer of the primary dehydration product Misoprostol A, is a key marker of advanced degradation.[7] The isolation of this and other degradation products in pure form is essential for comprehensive stability studies, impurity profiling, and the development of reference standards. This application note provides a detailed, field-proven protocol for the isolation of this compound from a complex mixture generated via forced degradation, utilizing preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

The Chemistry of Misoprostol Degradation

Understanding the degradation pathway is fundamental to designing an effective separation strategy. The principal degradation reactions of Misoprostol are driven by its chemical instability.

-

Dehydration to Misoprostol A: The most common degradation pathway involves the dehydration of the C-11 hydroxyl group, a classic acid or base-catalyzed elimination of a β-hydroxy ketone, to form the enone, Misoprostol A.[7][9] This reaction is accelerated by water.[7]

-

Isomerization of Misoprostol A to this compound: Misoprostol A can subsequently undergo isomerization to form the more thermodynamically stable this compound.[7]

-

Epimerization to 8-epi-Misoprostol: Isomerization can also occur at the C-8 position of the parent Misoprostol molecule, leading to the formation of its diastereomer, 8-epi-Misoprostol.[4][7] This process can be facilitated by basic sites on chromatographic media like silica gel, necessitating careful control of mobile phase pH.[4][10]

Misoprostol Degradation Pathway

Caption: Primary degradation pathways of Misoprostol.

The structural similarity of these compounds necessitates a high-resolution chromatographic technique for effective separation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Misoprostol | C₂₂H₃₈O₅ | 382.54 |

| Misoprostol A | C₂₂H₃₆O₄ | 364.52 |

| This compound | C₂₂H₃₆O₄ | 364.52 |

| 8-epi-Misoprostol | C₂₂H₃₈O₅ | 382.54 |

| Data sourced from PubChem and other chemical databases.[1][11][12] |

Principle of Separation

The chosen methodology for isolating this compound is Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep HPLC) . This technique is ideally suited for separating complex mixtures of closely related prostaglandin analogs.[13][14][15]

Rationale for Method Selection:

-

High Resolution: RP-HPLC, particularly with modern C18 stationary phases, provides the necessary resolving power to separate the structurally similar Misoprostol, its diastereomer (8-epi-Misoprostol), and its degradation products (Misoprostol A and B).

-

Scalability: The principles of RP-HPLC are well-established for scaling up from analytical-scale method development to preparative-scale purification, allowing for the isolation of milligram-to-gram quantities of the target compound.[15][16]

-

Robustness: Reversed-phase methods are generally robust and reproducible. The inclusion of a small amount of acid (e.g., formic acid or TFA) in the mobile phase is a critical choice; it protonates residual silanols on the silica backbone, improving peak shape and, crucially, preventing on-column base-catalyzed epimerization of Misoprostol.[4][10]

Experimental Protocol: Isolation of this compound

This protocol is a self-validating system, beginning with the controlled generation of the target analyte and concluding with a purity verification of the isolated material.

Overall Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Materials and Equipment

| Category | Item |

| Chemicals & Reagents | Misoprostol Reference Standard |

| Acetonitrile (HPLC Grade) | |

| Methanol (HPLC Grade) | |

| Deionized Water (18.2 MΩ·cm) | |

| Hydrochloric Acid (0.025 M) | |

| Formic Acid (LC-MS Grade) | |

| Sodium Bicarbonate (for neutralization) | |

| Equipment | Preparative HPLC System with Gradient Pump & UV Detector |

| Analytical HPLC System with UV/PDA Detector | |

| Automated Fraction Collector | |

| Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm) | |

| Analytical C18 Column (e.g., 150 x 4.6 mm, 5 µm)[5][11] | |

| Rotary Evaporator | |

| Lyophilizer (Freeze-Dryer) | |

| pH Meter, Vortex Mixer, Analytical Balance |

Step 1: Preparation of the Degradation Mixture

Causality: To isolate this compound, it must first be generated in sufficient quantities. Forced degradation under controlled acidic conditions reliably produces the dehydration product Misoprostol A, which subsequently isomerizes to this compound.[9][17]

-

Dissolution: Accurately weigh approximately 100 mg of Misoprostol and dissolve it in 10 mL of methanol.

-

Acid Stress: Add 90 mL of 0.025 M hydrochloric acid to the methanolic solution.[17]

-

Incubation: Heat the solution in a sealed vial at 75°C for 1-2 hours.[17] The progress of the degradation should be monitored intermittently by taking a small aliquot, neutralizing it, and analyzing it via the analytical HPLC method described below. The goal is to maximize the formation of this compound without complete degradation of all components.

-

Neutralization & Concentration: After the desired degradation profile is achieved, cool the solution to room temperature. Carefully neutralize the mixture to pH ~7 using a saturated sodium bicarbonate solution.

-

Cleanup: Remove the bulk of the organic and aqueous solvents using a rotary evaporator under reduced pressure. The remaining residue can be redissolved in a small amount of 50:50 acetonitrile/water for loading onto the preparative column.

Step 2: Analytical Method Development

Causality: An optimized analytical method is required to establish the retention times and separation profile of all components. This provides the blueprint for scaling up to the preparative scale and for analyzing the purity of collected fractions.[16]

| Parameter | Condition |

| Column | Ascentis Express C18 (150 mm × 4.6 mm, 5 µm) or equivalent[5][11] |

| Mobile Phase A | Water + 0.05% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.05% Formic Acid |

| Gradient | 30% B to 70% B over 20 minutes |

| Flow Rate | 1.5 mL/min[5] |

| Column Temperature | 35°C[5] |

| Detection Wavelength | 200 nm[5][11] |

| Injection Volume | 10 µL |

Expected Elution Order (based on literature[11]): 8-epi-Misoprostol, Misoprostol, this compound, Misoprostol A.

Step 3: Scale-Up to Preparative HPLC

Causality: The analytical method is scaled geometrically to accommodate a larger column diameter and higher sample load, maintaining the separation achieved at the analytical scale.[15]

| Parameter | Condition |

| Column | C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | Water + 0.05% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.05% Formic Acid |

| Gradient | 30% B to 70% B over 20 minutes (maintain gradient slope) |

| Flow Rate | ~31 mL/min (scaled from 1.5 mL/min on 4.6 mm ID) |

| Column Temperature | 35°C |

| Detection Wavelength | 200 nm |

| Sample Loading | Dissolve the concentrated degradation mixture (~100 mg) in 5-10 mL of 30% Acetonitrile/Water. Inject the entire volume. |

Step 4: Fraction Collection and Processing

-

Collection: Based on the retention time established during analytical runs, set the fraction collector to begin collecting the eluent just before the this compound peak begins and stop just after it returns to baseline.

-

Purity Check: Analyze a small aliquot from the collected fraction(s) using the analytical HPLC method to confirm purity. Pool fractions that meet the purity requirement (e.g., >95%).

-

Solvent Removal: Combine the high-purity fractions and remove the acetonitrile and water using a rotary evaporator. A water bath temperature of 30-40°C is recommended to avoid degrading the isolated compound.

-

Final Product: The resulting residue, containing the purified this compound, can be lyophilized to yield a stable, dry powder.

Step 5: Confirmation of Identity and Purity

Trustworthiness: This final step is crucial for self-validation of the protocol. The purity of the isolated material must be confirmed to ensure the protocol's success.

-

Purity Assessment: Inject a solution of the final isolated product into the analytical HPLC system. The resulting chromatogram should show a single major peak at the retention time corresponding to this compound, with a purity of >95%.

-

Identity Confirmation (Recommended): For definitive structural confirmation, subject the isolated material to analysis by Mass Spectrometry (MS) to confirm the molecular weight (364.52 m/z) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.[4][9]

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the isolation of the degradation product this compound from a complex mixture. By combining a controlled forced degradation study with a systematically scaled RP-HPLC method, researchers can obtain highly pure this compound. This pure material is invaluable for use as an analytical standard in stability-indicating assays, for toxicological assessments, and for further research into the degradation kinetics of Misoprostol, ultimately contributing to the development of safer and more stable pharmaceutical formulations.

References

-

Accelerated Stability Indicating Method Development and Validation of Misoprostol by UV-Spectrophotometry. Der Pharma Chemica. [Link]

-

Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites. PubMed. [Link]

-

Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers. PubMed. [Link]

-

Development and validation of a stability-indicating method, structural elucidation of new degradation products from misoprostol by LC-MS time-of-flight, and an ex vivo study of vaginal permeation. PubMed. [Link]

-

(PDF) Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers. ResearchGate. [Link]

-

A fast, nondestructive purification scheme for prostaglandin H2 using a nonaqueous, bonded-phase high-performance liquid chromatography system. PubMed. [Link]

-

A stability indicating HPLC assay method for misoprostol. ResearchGate. [Link]

-

Misoprostol. Wikipedia. [Link]

-

Misoprostol | C22H38O5 | CID 5282381. PubChem, NIH. [Link]

-

This compound. precisionFDA. [Link]

-

Structure of misoprostol and its typical degradation... ResearchGate. [Link]

-

MISOPROSTOL. USAID Global Health Supply Chain Program. [Link]

-

Overlay of chromatograms from the forced degradation study using the RPLC method (Section 2.2). ResearchGate. [Link]

-

Accelerated Stability Indicating Method Development and Validation of Misoprostol by UV-Spectrophotometry. ResearchGate. [Link]

-

Forced degradation studies | Download Table. ResearchGate. [Link]

- US10759734B2 - Process for the preparation and purification of misoprostol.

-

Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

-

What is Preparative HPLC | Find Your Purification HPLC System. Agilent. [Link]

Sources

- 1. Misoprostol - Wikipedia [en.wikipedia.org]

- 2. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Misoprostol | 59122-46-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ghsupplychain.org [ghsupplychain.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development and validation of a stability-indicating method, structural elucidation of new degradation products from misoprostol by LC-MS time-of-flight, and an ex vivo study of vaginal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US10759734B2 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. GSRS [precision.fda.gov]

- 13. Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A fast, nondestructive purification scheme for prostaglandin H2 using a nonaqueous, bonded-phase high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. lcms.cz [lcms.cz]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Misoprostol and Its Related Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Misoprostol Purity

Misoprostol, a synthetic prostaglandin E1 analog, is a widely utilized therapeutic agent for the prevention of NSAID-induced gastric ulcers and for various applications in obstetrics and gynecology.[1] Its chemical structure, however, is inherently unstable and susceptible to degradation through epimerization and dehydration, particularly when exposed to heat and moisture.[2] This instability leads to the formation of several related compounds, principally the epimers 8-epimisoprostol and 12-epimisoprostol, and the degradation products Misoprostol A and Misoprostol B.[3] The presence of these impurities can impact the therapeutic efficacy and safety of misoprostol-containing drug products. Therefore, robust and reliable analytical methods are paramount for ensuring the quality, purity, and stability of misoprostol in both bulk drug substance and finished pharmaceutical formulations.

This comprehensive guide provides detailed application notes and validated protocols for the analysis of Misoprostol and its key related compounds. As senior application scientists, we emphasize the scientific rationale behind the methodological choices, ensuring that each protocol is not only a series of steps but a self-validating system grounded in established pharmacopeial standards and peer-reviewed literature.

Understanding Misoprostol and Its Related Compounds

Misoprostol is a mixture of two diastereomers. Its degradation primarily occurs through two pathways: dehydration to form Misoprostol A, which can then isomerize to this compound, and epimerization at carbon 8 to yield 8-epimisoprostol.[3] Another significant process-related impurity is 12-epimisoprostol.

-

Misoprostol: The active pharmaceutical ingredient (API).

-

8-epimisoprostol (Impurity A): A stereoisomer of misoprostol.

-

12-epimisoprostol (Impurity B): Another stereoisomer of misoprostol.[3]

-

Misoprostol A (Type A): A dehydration product of misoprostol.

-

This compound (Type B): An isomerization product of Misoprostol A.[3]

The chemical structures and their relationships are illustrated in the diagram below.

Caption: Degradation and Impurity Pathway of Misoprostol.

Analytical Methodologies: A Deep Dive

The cornerstone of accurate misoprostol analysis is high-performance liquid chromatography (HPLC). Due to the lack of a strong chromophore in the misoprostol molecule, UV detection is typically performed at low wavelengths (around 200-210 nm).[2] Both normal-phase and reversed-phase HPLC methods have been successfully developed and validated.

Reversed-Phase HPLC (RP-HPLC) for Related Compounds

This method, adapted from the United States Pharmacopeia (USP) monograph for Diclofenac Sodium and Misoprostol Delayed-Release Tablets, is suitable for the simultaneous determination of misoprostol and its degradation products.[4]

Rationale for Method Selection: RP-HPLC is a robust and widely used technique in pharmaceutical analysis. The chosen C18 column provides excellent separation for compounds with moderate polarity differences. The mobile phase composition is optimized to achieve resolution between the closely related structures of misoprostol and its epimers.

Table 1: RP-HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6-mm × 25-cm; 5-µm packing |

| Mobile Phase | Acetonitrile and Buffer (42:58) |

| Buffer | Mix equal volumes of 0.01 M phosphoric acid and 0.01 M monobasic sodium phosphate. Adjust with 1 N sodium hydroxide to a pH of 6.5. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm (Misoprostol and epimers) and 280 nm (for B-Type misoprostol if necessary) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Protocol 1: RP-HPLC Analysis of Misoprostol and Related Compounds in Tablets

1. Standard Solution Preparation: a. Prepare a Standard stock solution of USP Misoprostol RS at a concentration of 0.01 mg/mL in a diluent of acetonitrile and water (60:40).[5] b. For the analysis of impurities, a more dilute standard may be required depending on the expected levels.

2. Sample Solution Preparation (from Tablets): a. Take a number of tablets equivalent to a target concentration of misoprostol. For tablets with an outer misoprostol layer, carefully separate the outer layer from the inner core.[5] b. Transfer the powdered portion containing misoprostol into a suitable volumetric flask. c. Add a volume of acetonitrile, and stir for approximately 1 hour.[5] d. Add water and continue to stir until the tablet matrix is completely disintegrated. e. Dilute to the final volume with water and mix well. f. Centrifuge a portion of the solution under refrigerated conditions (approximately 10°C) and use the supernatant for injection.[5]

3. Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard and sample solutions. c. Identify the peaks based on their retention times relative to the standard. The typical relative retention times are: 8-epimisoprostol (~0.87), Misoprostol (1.0), B-Type misoprostol (~1.5), and A-Type misoprostol (~1.7).[4]

4. Data Analysis and Acceptance Criteria: a. Calculate the percentage of each impurity in the sample. b. The acceptance criteria for impurities should be based on the relevant pharmacopeial monograph or internal specifications. For example, the USP monograph for the combination tablet specifies limits for 8-epimisoprostol, B-Type misoprostol, and A-Type misoprostol.[4]

Caption: RP-HPLC Analytical Workflow.

Normal-Phase HPLC (NP-HPLC) for Diastereomer Separation

For the specific purpose of separating the diastereomers of misoprostol, a normal-phase HPLC method can be more effective.

Rationale for Method Selection: NP-HPLC provides a different selectivity compared to RP-HPLC and can be particularly advantageous for separating stereoisomers that have very similar polarities.

Table 2: NP-HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Silica gel for chromatography, 4.6-mm × 15-cm; 5-µm packing |

| Mobile Phase | A mixture of 2-propanol and heptane (e.g., 5:95 v/v) with a small amount of glacial acetic acid (e.g., 0.01%). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Method Validation: Ensuring Trustworthiness

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Table 3: Summary of Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from placebo or known impurities at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration for assay and a wider range for impurities. |

| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results when parameters like mobile phase composition, pH, and temperature are slightly varied. |

Commercially Available Analytical Standards

For accurate identification and quantification, certified reference standards are essential. The following standards are commercially available from various suppliers:

-

USP Misoprostol RS: The primary reference standard from the United States Pharmacopeia.[6]

-

Misoprostol EP Reference Standard: The primary reference standard from the European Pharmacopoeia.[4]

-

8-epi-Misoprostol: Available from several chemical suppliers as a reference standard.[7]

-

12-epi-Misoprostol (Misoprostol EP Impurity B): Commercially available as a reference standard.[3]

-

Misoprostol A and B: Also available from specialized chemical suppliers.

Conclusion

The analytical control of Misoprostol and its related compounds is a critical aspect of ensuring the quality and efficacy of this important medication. The HPLC methods detailed in these application notes, grounded in pharmacopeial standards and scientific literature, provide robust and reliable tools for researchers and quality control analysts. By understanding the chemical nature of misoprostol's impurities and employing validated analytical techniques, the pharmaceutical industry can ensure that patients receive safe and effective treatments.

References

-

Diclofenac Sodium and Misoprostol Delayed-Release Tablets. USP-NF. Revision Bulletin, Official July 13, 2023. Available from: [Link]

-

Misoprostol. USAID Global Health Supply Chain Program. Available from: [Link]

-

Misoprostol EP Impurity B. SynZeal. Available from: [Link]

-

8-epi-Misoprostol. Veeprho. Available from: [Link]

-

Carr SA, et al. Analytical methodology to determine the potency and quality of misoprostol tablets. ResearchGate. 2012. Available from: [Link]

- Method Development and Validation of Mifepristone and Misoprostol by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. 2016.

- Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers. Journal of Pharmaceutical and Biomedical Analysis. 2015.

-

A stability indicating HPLC assay method for misoprostol. ResearchGate. 2005. Available from: [Link]

- Sensitive HPLC-UV Method for Misoprostol 0.1 mg Tablets. International Journal of Pharmacy and Pharmaceutical Sciences. 2014.

-

Misoprostol Monograph for Professionals. Drugs.com. Available from: [Link]

-

Misoprostol-impurities. Pharmaffiliates. Available from: [Link]

- Misoprostol Dispersion. USP-NF.

- MISOPROSTOL-200 Product Monograph. 2003.

Sources

Application Notes and Protocols for Misoprostol in Gastric Cytoprotection Studies

<

Introduction: The Imperative of Gastric Mucosal Defense

The gastric mucosa represents a formidable barrier, constantly challenged by endogenous aggressors like hydrochloric acid and pepsin, and exogenous insults such as nonsteroidal anti-inflammatory drugs (NSAIDs), alcohol, and stress. Gastric cytoprotection refers to the ability of the stomach lining to withstand these damaging agents, a process intricately mediated by a symphony of endogenous defense mechanisms. Prostaglandins, particularly of the E series (PGE), are pivotal orchestrators of this defense. They modulate virtually every aspect of mucosal integrity, from stimulating the secretion of a protective mucus-bicarbonate layer to maintaining robust mucosal blood flow.[1][2]

Misoprostol, a synthetic analog of prostaglandin E1 (PGE1), has emerged as a cornerstone agent for both therapeutic intervention and research in gastric cytoprotection.[3][4][5][6] Its multifaceted mechanism of action, which includes both antisecretory and mucosal protective properties, makes it an invaluable tool for elucidating the complex interplay of factors that govern gastric health and disease.[7][8][9] This guide provides a comprehensive overview of the principles and practical methodologies for utilizing misoprostol in preclinical gastric cytoprotection studies, designed for researchers, scientists, and drug development professionals.

Part 1: The Mechanistic Underpinnings of Misoprostol's Cytoprotective Efficacy

Misoprostol exerts its protective effects on the gastric mucosa through a multi-pronged approach, engaging several key physiological pathways. Understanding these mechanisms is fundamental to designing robust experimental protocols and interpreting the resulting data with precision.

Inhibition of Gastric Acid Secretion

Misoprostol directly targets the parietal cells of the stomach, the primary producers of gastric acid.[4][10] It binds to prostaglandin E1 receptors on these cells, initiating an inhibitory G-protein-coupled signaling cascade.[11] This cascade leads to a reduction in intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell.[10][11] The net result is a potent, dose-dependent inhibition of both basal and stimulated gastric acid secretion.[4][5]

Enhancement of the Mucus-Bicarbonate Barrier

A critical component of gastric defense is the viscous layer of mucus and bicarbonate that physically separates the delicate epithelial cells from the harsh luminal environment. Misoprostol significantly fortifies this barrier.[8][12][13] It stimulates the secretion of both mucus and bicarbonate from the surface epithelial cells.[9][12][14] This enhanced secretion not only provides a thicker, more resilient physical shield but also helps to neutralize acid at the cell surface, maintaining a near-neutral pH in the immediate vicinity of the epithelium.[15]

Modulation of Gastric Mucosal Blood Flow

Adequate blood flow is paramount for maintaining the integrity of the gastric mucosa. It delivers oxygen and essential nutrients while removing metabolic waste products. While some studies suggest that misoprostol can cause a transient increase in gastric mucosal blood flow, its primary cytoprotective effect is not believed to be dependent on a sustained increase in blood perfusion.[16][17][18] However, its ability to maintain mucosal blood flow in the face of injurious stimuli may contribute to its overall protective capacity.[19]

Direct Cellular Protective Effects

Beyond its influence on acid, mucus, and blood flow, misoprostol is thought to exert direct protective effects on the gastric epithelial cells themselves. This "cytoprotective" action, a term originally coined to describe the ability of prostaglandins to prevent mucosal injury independently of acid suppression, may involve the stabilization of cell membranes and the enhancement of cellular repair mechanisms.[20][21][22]

Signaling Pathway of Misoprostol's Cytoprotective Action

Caption: Misoprostol's multifaceted mechanism of action.

Part 2: Preclinical Models for Gastric Cytoprotection Studies

The selection of an appropriate animal model is a critical determinant of the success and translational relevance of any preclinical study. Several well-established models are available to investigate the cytoprotective effects of misoprostol, each with its own advantages and limitations.[21][22][23]

In Vivo Models

-

NSAID-Induced Gastric Ulcer Model: This is one of the most clinically relevant models, as it mimics the gastric damage commonly seen in patients taking NSAIDs.[24][25] Ulcers are typically induced by oral or subcutaneous administration of NSAIDs such as indomethacin, aspirin, or naproxen.[26][27][28][29] This model is particularly well-suited for evaluating the efficacy of misoprostol, which is clinically approved for the prevention of NSAID-induced ulcers.[4][10]

-

Ethanol-Induced Gastric Ulcer Model: The administration of absolute ethanol induces severe hemorrhagic lesions in the gastric mucosa.[26][30] This model is useful for studying the direct necrotizing effects of a chemical irritant and for evaluating compounds with potent cytoprotective properties.[31][32] The rapid and reproducible nature of ethanol-induced injury makes it a valuable screening tool.[30]

-

Stress-Induced Gastric Ulcer Model: Various stressors, such as cold restraint or water immersion, can induce gastric ulcers.[30] These models are relevant for investigating the role of the central nervous system and systemic physiological responses in the pathogenesis of gastric injury.

-

Pylorus Ligation (Shay Rat) Model: Ligation of the pyloric sphincter leads to the accumulation of gastric acid and pepsin, resulting in ulceration.[30] This model is particularly useful for assessing the antisecretory activity of test compounds.[30]

In Vitro Models

While in vivo models provide a systemic perspective, in vitro models offer a more controlled environment to dissect specific cellular and molecular mechanisms.[23][33]

-

Primary Gastric Mucosal Cell Culture: Isolated gastric epithelial cells can be cultured and exposed to various damaging agents in the presence or absence of misoprostol.[34] This allows for the direct assessment of cellular viability, apoptosis, and the release of inflammatory mediators.[33]

-

Gastric Cell Lines: Immortalized gastric cell lines provide a more homogenous and reproducible system for high-throughput screening and mechanistic studies.

Table 1: Comparison of Preclinical Models for Gastric Cytoprotection Studies

| Model | Inducing Agent | Key Advantages | Key Limitations |

| In Vivo | |||

| NSAID-Induced | Indomethacin, Aspirin, Naproxen | High clinical relevance for NSAID gastropathy.[26] | Can have systemic effects that may confound results. |

| Ethanol-Induced | Absolute Ethanol | Rapid, reproducible, and potent induction of injury.[30] | May not fully recapitulate the chronic nature of some human ulcers. |

| Stress-Induced | Cold Restraint, Water Immersion | Investigates the role of systemic stress responses.[30] | Can be variable and influenced by animal handling. |

| Pylorus Ligation | Surgical Ligation | Directly assesses antisecretory activity.[30] | Invasive and does not mimic typical ulcer development. |

| In Vitro | |||

| Primary Cell Culture | Various (e.g., Ethanol, NSAIDs) | Allows for direct study of cellular mechanisms.[34] | Lacks the complex in vivo microenvironment. |

| Gastric Cell Lines | Various | High reproducibility and suitable for high-throughput screening. | May not fully represent the physiology of primary cells. |

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting in vivo and in vitro studies to evaluate the gastric cytoprotective effects of misoprostol.

In Vivo Protocol: NSAID (Indomethacin)-Induced Gastric Ulcer Model in Rats

This protocol is designed to assess the ability of misoprostol to prevent the formation of gastric ulcers induced by the NSAID indomethacin.

Materials:

-

Male Wistar rats (180-220 g)

-

Indomethacin

-

Misoprostol

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Normal saline

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Dissecting tools

-

Formalin (10% buffered)

-

Digital camera

Experimental Workflow:

Caption: Workflow for the NSAID-induced gastric ulcer model.

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

-

Fasting: Fast the animals for 24 hours before the experiment, with free access to water.

-

Grouping: Randomly divide the rats into experimental groups (e.g., Vehicle control, Misoprostol low dose, Misoprostol high dose, Positive control).

-

Treatment: Administer the vehicle, misoprostol, or a positive control (e.g., a proton pump inhibitor) orally.

-

Ulcer Induction: One hour after treatment, administer indomethacin orally to all groups except a sham control group.

-

Euthanasia and Stomach Excision: Four hours after indomethacin administration, euthanize the animals. Carefully excise the stomachs and open them along the greater curvature.

-

Macroscopic Evaluation: Gently rinse the stomachs with normal saline and photograph the mucosal surface. The ulcer index can be calculated based on the number and severity of the lesions.[31]

-

Microscopic Evaluation: Fix a portion of the stomach tissue in 10% buffered formalin for histological analysis.[37] This will allow for the assessment of epithelial cell damage, inflammation, and other microscopic changes.[15][37][38]

In Vitro Protocol: Cytoprotection Assay in Primary Rat Gastric Mucosal Cells

This protocol allows for the direct assessment of misoprostol's ability to protect gastric cells from ethanol-induced injury.

Materials:

-

Rat gastric mucosal cells (isolated using established methods)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Misoprostol

-

Ethanol

-

Cell viability assay kit (e.g., MTT or LDH release assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the isolated gastric mucosal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of misoprostol for a specified period (e.g., 1-2 hours).

-

Induction of Injury: Expose the cells to a damaging concentration of ethanol for a short duration (e.g., 15-30 minutes).

-

Assessment of Cell Viability: After the ethanol exposure, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (cells not exposed to ethanol).

Part 4: Data Analysis and Interpretation

Quantitative Data Summary:

Table 2: Example Data for In Vivo NSAID-Induced Ulcer Model

| Treatment Group | Dose (µg/kg) | Ulcer Index (Mean ± SEM) | % Inhibition of Ulceration |

| Vehicle Control | - | 15.2 ± 1.8 | - |

| Misoprostol | 100 | 7.6 ± 1.1 | 50.0% |

| Misoprostol | 200 | 3.1 ± 0.7 | 79.6% |

| Positive Control | (e.g., 20 mg/kg Omeprazole) | 2.5 ± 0.5 | 83.6% |

| p < 0.05, **p < 0.01 compared to Vehicle Control |

Histopathological Analysis:

Microscopic examination of gastric tissue sections should be performed by a qualified pathologist, blinded to the treatment groups. Key parameters to assess include:

-

Epithelial cell necrosis and erosion

-

Hemorrhage and edema in the lamina propria

-

Inflammatory cell infiltration[37]

Statistical Analysis: